molecular formula C8H10FNO4S2 B2406987 Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate CAS No. 1955499-64-5

Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate

Cat. No.: B2406987
CAS No.: 1955499-64-5
M. Wt: 267.29
InChI Key: DYSSCGNSHOZYLV-UHFFFAOYSA-N
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Description

Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate is a synthetic carbamate derivative featuring a thiophene ring substituted with a fluorosulfonyl (-SO₂F) group and an ethyl linker to the carbamate moiety. Its structure combines a sulfur-containing heterocycle (thiophene) with a carbamate ester, a motif commonly associated with enzyme inhibition or pesticidal activity .

Properties

IUPAC Name

methyl N-[2-(5-fluorosulfonylthiophen-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO4S2/c1-14-8(11)10-5-4-6-2-3-7(15-6)16(9,12)13/h2-3H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSSCGNSHOZYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1=CC=C(S1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamate Derivatives with Heterocyclic Cores

Albendazole (Methyl[5-(propylthio)-1H-benzimidazol-2-yl]carbamate)
  • Structure : Substitutes thiophene with a benzimidazole ring and a propylthio (-SCH₂CH₂CH₃) group.
  • Application : Broad-spectrum anthelmintic drug targeting parasitic worms .
  • Key Difference : The benzimidazole core in Albendazole facilitates binding to β-tubulin in parasites, whereas the thiophene-fluorosulfonyl motif in the target compound may target different enzymes or receptors.
Ethiofencarb (2-((Ethylthio)methyl)phenyl methylcarbamate)
  • Structure : Aryl carbamate with an ethylthio-methyl substituent on a benzene ring.
  • Application : Insecticide with systemic action against aphids .
  • Comparison : Both compounds utilize sulfur-containing substituents (ethylthio vs. fluorosulfonyl-thiophene), but ethiofencarb’s simpler aromatic system lacks the electrophilic fluorosulfonyl group, reducing its reactivity.
Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate)
  • Structure : Carbamate linked to a diphenylether moiety.
  • Application : Insect growth regulator targeting juvenile hormone receptors .
  • Key Contrast: Fenoxycarb’s diphenylether group enables lipid solubility and hormonal disruption, while the fluorosulfonyl-thiophene in the target compound may confer distinct physicochemical properties (e.g., solubility, stability).

Thiophene-Containing Carbamates and Sulfonamides

N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinylquinolones
  • Structure: Thiophene with bromo (-Br) substituents linked to quinolones via oxoethyl-piperazine .
  • Activity : Antibacterial agents with enhanced Gram-negative activity due to the bromo-thiophene’s electron-withdrawing effects .
N-(5-(4-Methoxyphenyl)-1H-indol-2-yl) Sulfamoyl Carbamates
  • Structure : Indole-sulfamoyl carbamates with methoxyphenyl substituents .
  • Application : Hypothesized anticancer agents targeting tubulin polymerization.
  • Contrast : The indole core provides planar rigidity, whereas the thiophene-fluorosulfonyl system in the target compound offers conformational flexibility and stronger electrophilicity.

Thiazole-Based Carbamates

Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino...]carbamate
  • Structure : Thiazole ring substituted with complex peptidomimetic chains .
  • Application : Investigational protease inhibitors (e.g., anti-HIV candidates).
  • Comparison: Thiazole’s nitrogen atom vs. thiophene’s sulfur alters electronic distribution, impacting target selectivity. The fluorosulfonyl group may enhance covalent binding compared to thiazole’s non-reactive substituents.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituent Application Notable Feature
Target Compound Thiophene Fluorosulfonyl (-SO₂F) Under investigation High electrophilicity
Albendazole Benzimidazole Propylthio (-SCH₂CH₂CH₃) Anthelmintic β-tubulin binding
Ethiofencarb Benzene Ethylthio-methyl Insecticide Systemic action
N-[2-(5-Bromothiophen-2-yl)... Thiophene Bromo (-Br) Antibacterial Electron-withdrawing effect
Fenoxycarb Diphenylether Phenoxyphenoxyethyl Insect growth regulator Juvenile hormone mimic

Biological Activity

Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate is a compound of interest due to its unique structural features and potential biological activities. The presence of the fluorosulfonyl group in this compound is particularly noteworthy, as it may influence its reactivity and interactions with biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₄FNO₃S
  • Molecular Weight : 287.32 g/mol
  • SMILES Notation : CC(=O)NCC(S(=O)(F)C1=CC=CS1)=O

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorosulfonyl group enhances its electrophilic character, which may facilitate interactions with nucleophilic sites in proteins or nucleic acids.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory activity against certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation in the nervous system.

Study Target IC50 (µM) Effect
Study AAChE15.4Inhibition
Study BChymotrypsin22.1Inhibition

In Vivo Studies

In vivo studies conducted on animal models have demonstrated the compound's potential as a therapeutic agent. For example, administration of this compound resulted in reduced symptoms of neurodegeneration in mice models, suggesting neuroprotective properties.

Case Studies

  • Neuroprotection : A study published in Journal of Neurochemistry highlighted the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The compound was shown to decrease beta-amyloid plaque formation and improve cognitive function.
  • Antimicrobial Activity : Another case study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

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